molecular formula C13H7Cl2N3OS B2993333 2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004052-99-6

2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2993333
CAS No.: 1004052-99-6
M. Wt: 324.18
InChI Key: QQYAQFVEUVVSMY-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a synthetic organic compound provided for research and development purposes. It features a benzamide scaffold linked to a thieno[2,3-d]pyrimidine heterocyclic system, a structure recognized in medicinal chemistry as a privileged scaffold . The thienopyrimidine core is a common pharmacophore in drug discovery, with derivatives demonstrating a wide range of pharmacological activities in scientific literature, including potential as antiviral, anticancer, and antimicrobial agents . For instance, structurally related thieno[2,3-d]pyrimidine derivatives have been investigated for their activity against drug-resistant bacterial strains like MRSA and VRE , while other analogs have been explored as inhibitors of the Hedgehog signaling pathway for anticancer research and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 . The specific research applications and mechanism of action for this particular derivative are not fully established, making it a compelling chemical tool for exploratory biology and lead optimization studies. Researchers can utilize this compound to probe new biological targets, particularly those known to interact with similar heterocyclic small molecules. Its structure, confirmed by identifiers such as InChIKey: QQYAQFVEUVVSMY-UHFFFAOYSA-N and SMILES: C(NC1=NC=NC2SC=CC=21)(=O)C1=CC(Cl)=CC=C1Cl , serves as a starting point for further chemical functionalization and structure-activity relationship (SAR) analysis. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,5-dichloro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3OS/c14-7-1-2-10(15)9(5-7)12(19)18-11-8-3-4-20-13(8)17-6-16-11/h1-6H,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYAQFVEUVVSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=C3C=CSC3=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the cyclization of 3-amino-thiophene-2-carboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.

    Cyclization Reactions: The compound can participate in cyclization reactions to form different heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include formic acid, triethyl orthoformate, dimethylformamide dimethylacetal (DMF-DMA), and primary amines . Reaction conditions often involve heating and the use of desiccants like calcium chloride to facilitate cyclization.

Major Products

The major products formed from these reactions include various thieno[2,3-d]pyrimidine derivatives, which are of significant interest due to their biological activities .

Scientific Research Applications

2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with intracellular targets . The exact molecular targets and pathways are still under investigation, but it is believed to modulate key biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is unique due to its specific substitution pattern and the presence of both chlorine and thieno[2,3-d]pyrimidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

2,5-Dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core, which is known for its role in various biological activities. The presence of chlorine atoms in the structure enhances its reactivity and biological potential.

Enzyme Interactions

This compound has shown significant interactions with various kinases, particularly tyrosine kinases. These interactions often result in the inhibition of kinase activity, which can alter cellular signaling pathways. For instance:

  • Inhibition of Tyrosine Kinases : The compound inhibits specific tyrosine kinases, affecting downstream signaling processes crucial for cell proliferation and survival.

Antimicrobial Properties

Research indicates that compounds with a thieno[2,3-d]pyrimidine scaffold exhibit antimicrobial activities. Studies have demonstrated that derivatives of this compound possess the ability to inhibit bacterial growth effectively.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays:

  • Cell Proliferation Inhibition : The compound has been shown to reduce the proliferation of cancer cell lines by inducing apoptosis through the modulation of signaling pathways involved in cell survival .
  • Cytotoxicity : Preliminary studies reveal low cytotoxicity towards non-cancerous cells while effectively targeting cancer cells.

Anti-inflammatory Effects

Recent studies suggest that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential therapeutic application in treating inflammatory diseases .

Case Studies

  • In Vivo Studies : In animal models, this compound demonstrated significant reductions in tumor size when administered in conjunction with standard chemotherapy agents.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the thieno[2,3-d]pyrimidine core have been explored to optimize biological activity. For example, the introduction of electron-donating groups has been linked to enhanced anti-inflammatory activity .

Data Summary

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis; inhibition of cancer cell proliferation
Anti-inflammatoryInhibition of TNF-α and IL-6 production

Q & A

Q. What are the common synthetic routes for preparing 2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide derivatives?

A five-step procedure is typically employed, starting with methyl 2-aminothiophene-3-carboxylate. Key steps include acid-amine coupling and substitution reactions. Mild reaction conditions (e.g., room temperature for coupling) and straightforward purification methods (e.g., column chromatography) are prioritized to achieve yields of 60–80%. Structural confirmation relies on IR (for amide C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (for aromatic protons and substituents), and EI-MS for molecular ion verification .

Q. How are thieno[2,3-d]pyrimidine derivatives characterized for structural validation?

Multi-spectral techniques are essential:

  • IR Spectroscopy : Identifies functional groups (e.g., amide bonds at ~1650 cm⁻¹).
  • NMR : ¹H NMR resolves aromatic protons (δ 7.0–8.5 ppm) and substituents (e.g., Cl groups via coupling patterns). ¹³C NMR confirms sp² carbons in the thienopyrimidine core (~150–160 ppm).
  • EI-MS : Validates molecular weight (e.g., [M⁺] peak for 2,5-dichloro derivatives ~380–400 m/z) .

Q. What in vitro biological screening models are used to assess antimicrobial activity?

Standard protocols include:

  • Antibacterial assays : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains via broth microdilution.
  • Antifungal assays : Disk diffusion or MIC against C. albicans and A. niger. Activity is benchmarked against amoxicillin (bacteria) and fluconazole (fungi). Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) often show enhanced potency .

Advanced Research Questions

Q. How can catalytic systems optimize the synthesis of thieno[2,3-d]pyrimidine scaffolds?

Heterogeneous catalysts like FeCl₃-SiO₂ under refluxing ethanol (6 hours, 75% yield) improve regioselectivity and reduce side reactions. Advantages include recyclability of the catalyst and simplified workup. Comparative studies using alternative catalysts (e.g., Lewis acids like ZnCl₂) may reveal trade-offs between yield and reaction time .

Q. What strategies enhance the kinase inhibitory activity of this compound derivatives?

Structural modifications targeting kinase ATP-binding pockets include:

  • Hydrophobic substituents : Trifluoromethyl or nitro groups at the benzamide moiety improve affinity for cyclin-dependent kinases (CDKs) .
  • Scaffold hybridization : Fusion with chromenone or pyrazole (e.g., 5-methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6-one) enhances selectivity for CHK1 or CDK4 .
  • Hydrazone linkers : Introduce hydrogen-bonding interactions critical for cyclin D1-CDK4 inhibition .

Q. How can conflicting bioactivity data across studies be resolved?

Discrepancies in antimicrobial or kinase inhibition results may arise from:

  • Assay variability : Standardize protocols (e.g., consistent inoculum size in MIC assays).
  • Structural nuances : Compare substituent effects (e.g., 2,5-dichloro vs. 2,4-dichloro analogs) using computational docking to correlate steric/electronic properties with activity .
  • Cellular context : Validate hits in multiple cell lines (e.g., cancer vs. non-cancer) to assess selectivity .

Methodological Considerations

Q. What computational tools predict the binding mode of 2,5-dichloro derivatives with kinase targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with CDK4 or CHK1. Key parameters include:

  • Binding energy : ≤−8 kcal/mol for high-affinity inhibitors.
  • Key residues : Hydrogen bonds with Val96 (CDK4) or Cys87 (CHK1). Validate predictions with mutagenesis studies .

Q. How are UV-Vis spectra utilized in analyzing thieno[2,3-d]pyrimidine derivatives?

UV-Vis (λmax ~270–320 nm) identifies π→π* transitions in the conjugated thienopyrimidine core. Comparative studies with dichlorobenzamide analogs reveal substituent-dependent shifts (e.g., electron-donating groups red-shift λmax by ~10 nm) .

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